Structural Uniqueness: N-(2-Methoxycarbonyl-propyl) Substituent vs. N-Benzyl or N-Boc Pyrrolidine-3-carboxylic Acids
The target compound features an N-(2-methoxycarbonyl-propyl) group, which incorporates both a methyl ester and a chiral center. This contrasts with simpler N-substituted pyrrolidine-3-carboxylic acids, such as N-benzyl or N-Boc analogs, which lack the ester moiety or chiral branching [1]. While direct comparative biological data for this specific compound is limited in the public domain, class-level inference from pyrrolidine-3-carboxylic acid SAR studies indicates that N-substituent identity dramatically impacts target binding. For example, replacing an N-aryl group with an N-alkyl group in a related series altered ETA receptor affinity by over 1000-fold [2].
| Evidence Dimension | Structural feature: N-substituent |
|---|---|
| Target Compound Data | N-(2-methoxycarbonyl-propyl) with methyl ester and chiral center |
| Comparator Or Baseline | N-benzyl pyrrolidine-3-carboxylic acid; N-Boc pyrrolidine-3-carboxylic acid |
| Quantified Difference | Qualitative: Unique ester handle absent in comparators; chiral branching absent in linear N-alkyl analogs |
| Conditions | Molecular structure analysis; literature SAR for related pyrrolidine-3-carboxylic acid derivatives |
Why This Matters
The unique ester handle provides a site for further derivatization, such as amidation or reduction, enabling the synthesis of focused chemical libraries that cannot be accessed with simpler N-substituted pyrrolidine building blocks.
- [1] PubChem. (2025). Compound Summary for CID 44890871: 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved April 20, 2026. View Source
- [2] Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-3275. View Source
